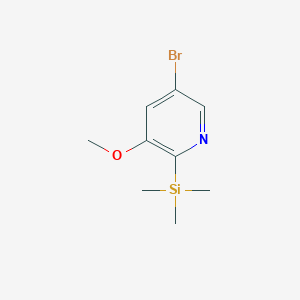

5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine

描述

Historical Context and Discovery Timeline

The development of this compound can be traced within the broader historical context of organosilicon chemistry and pyridine derivative synthesis. While specific documentation regarding the initial discovery and synthesis of this particular compound remains limited in the available literature, its emergence as a commercially available research chemical reflects the ongoing evolution of organosilicon reagent development that began in earnest during the mid-twentieth century. The compound's registration with the Chemical Abstracts Service under the identifier 1087659-25-3 indicates its formal recognition within the chemical literature database system, though the exact date of first synthesis is not explicitly documented in current sources.

The historical significance of this compound lies primarily in its representation of advanced synthetic methodology development, particularly in the realm of selective functionalization of pyridine rings. The incorporation of trimethylsilyl groups into heterocyclic systems became increasingly important as synthetic chemists recognized the unique protective and activating properties these groups could provide. The specific combination of substituents present in this compound reflects sophisticated understanding of electronic effects and steric considerations that developed throughout the late twentieth and early twenty-first centuries.

The compound's availability through major chemical suppliers such as Sigma-Aldrich and various specialty chemical companies indicates its establishment as a standard reagent in organic synthesis laboratories. This commercial availability suggests that the compound has found sufficient utility in research applications to warrant large-scale production, though specific industrial applications and discovery timelines remain proprietary information held by manufacturing companies.

Structural Classification Within Pyridine Derivatives

This compound belongs to the extensively studied class of substituted pyridines, which are six-membered aromatic heterocycles containing one nitrogen atom. Within this classification, the compound represents a multiply-substituted pyridine bearing three distinct functional groups positioned at the 2-, 3-, and 5-positions of the pyridine ring. This specific substitution pattern places it within the category of organosilicon heterocycles, a subclass that has gained particular importance due to the unique properties imparted by silicon-containing substituents.

The systematic nomenclature for this compound, as defined by International Union of Pure and Applied Chemistry guidelines, designates it as this compound, with the pyridine numbering system beginning at the nitrogen atom. The compound's molecular formula, C₉H₁₄BrNOSi, indicates the presence of 9 carbon atoms, 14 hydrogen atoms, one bromine atom, one nitrogen atom, one oxygen atom, and one silicon atom, resulting in a molecular weight of 260.20 grams per mole.

From a structural perspective, this compound can be further classified as a heteroaromatic organosilicon compound, distinguishing it from simple pyridine derivatives through the presence of the trimethylsilyl group. The combination of halogen (bromine), ether (methoxy), and organosilicon (trimethylsilyl) functionalities creates a multifunctional platform that enables diverse chemical transformations. This structural complexity positions the compound within specialized categories of synthetic intermediates used in pharmaceutical chemistry and advanced materials research.

The specific arrangement of substituents around the pyridine ring creates distinct reactivity patterns that differentiate this compound from other pyridine derivatives. The presence of both electron-withdrawing (bromine) and electron-donating (methoxy) groups, combined with the sterically demanding and electronically unique trimethylsilyl group, establishes a unique chemical environment that influences both physical properties and chemical reactivity.

Key Functional Groups and Their Electronic Implications

The electronic properties of this compound arise from the complex interplay between its three distinct functional groups, each contributing unique electronic effects to the overall molecular system. The bromine atom at the 5-position functions as an electron-withdrawing group through both inductive and mesomeric effects, significantly influencing the electron density distribution across the pyridine ring. This halogen substituent not only affects the electronic properties but also serves as a reactive site for various substitution and coupling reactions, particularly palladium-catalyzed cross-coupling processes.

The methoxy group positioned at the 3-position of the pyridine ring contributes electron-donating character through its mesomeric effect, partially counterbalancing the electron-withdrawing influence of the bromine substituent. This oxygen-containing functional group increases electron density at specific positions of the aromatic system while simultaneously providing a site for potential chemical modification. The methoxy group's influence on the pyridine ring's reactivity is particularly significant in electrophilic aromatic substitution reactions and nucleophilic processes.

The trimethylsilyl group at the 2-position represents perhaps the most electronically complex substituent in this molecule. Research on trimethylsilyl electronic effects has demonstrated that this group exhibits both electron-donating and electron-withdrawing characteristics depending on the specific chemical environment. The silicon atom's ability to engage in hyperconjugation with adjacent pi-electron systems can significantly modify the electronic properties of the pyridine ring. Additionally, the trimethylsilyl group provides steric bulk that influences both the compound's physical properties and its reactivity patterns.

| Functional Group | Position | Electronic Effect | Primary Influence |

|---|---|---|---|

| Bromine | 5 | Electron-withdrawing | Inductive and mesomeric withdrawal |

| Methoxy | 3 | Electron-donating | Mesomeric donation |

| Trimethylsilyl | 2 | Mixed | Hyperconjugative and steric effects |

The combined electronic effects of these three substituents create a unique electronic environment within the pyridine ring system. Density functional theory studies on similar pyridine derivatives have shown that such substitution patterns can significantly alter the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, directly impacting the compound's reactivity and stability. The presence of both electron-donating and electron-withdrawing groups creates a polarized system that can participate in a wide range of chemical transformations.

The electronic implications extend beyond simple reactivity considerations to encompass the compound's potential biological activity and material properties. The specific electronic distribution created by this substitution pattern influences the compound's ability to interact with biological targets and its utility in the synthesis of bioactive molecules. Furthermore, the electronic properties determine the compound's suitability for various catalytic processes and its behavior in different chemical environments, making it a versatile intermediate for advanced synthetic applications.

属性

IUPAC Name |

(5-bromo-3-methoxypyridin-2-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrNOSi/c1-12-8-5-7(10)6-11-9(8)13(2,3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXHZRDZEGWBCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Br)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrNOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670141 | |

| Record name | 5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087659-25-3 | |

| Record name | Pyridine, 5-bromo-3-methoxy-2-(trimethylsilyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087659-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The predominant synthetic route to this compound involves a Sonogashira coupling reaction between a brominated pyridine precursor and trimethylsilyl acetylene. This method is well-established for introducing the trimethylsilyl-ethynyl substituent at the 2-position of the pyridine ring while retaining the bromine and methoxy substituents at positions 5 and 3, respectively.

Detailed Reaction Conditions

Starting Materials : 5-bromo-3-methoxypyridine as the halogenated pyridine precursor; trimethylsilyl acetylene as the alkyne source.

Catalysts : Palladium-based catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) chloride bis(triphenylphosphine) [PdCl₂(PPh₃)₂].

Co-catalyst : Copper(I) iodide (CuI) to facilitate the coupling.

Base : Triethylamine or other suitable organic bases to deprotonate the terminal alkyne.

Solvents : Tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) under inert atmosphere (argon or nitrogen) to prevent oxidation.

Temperature : Typically room temperature to moderate heating (25–60 °C).

Reaction Time : Several hours (commonly 12–24 hours) until completion.

Purification : The crude product is purified by column chromatography using silica gel with ethyl acetate/hexane gradients.

Role of the Trimethylsilyl Group

The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing side reactions such as polymerization during synthesis. It also enhances solubility in organic solvents and stabilizes the ethynyl moiety, facilitating subsequent functionalization steps after deprotection (commonly using fluoride ions) if desired.

Summary Table of Preparation Method

| Step | Component/Condition | Purpose/Role | Notes |

|---|---|---|---|

| 1 | 5-Bromo-3-methoxypyridine | Halogenated pyridine precursor | Provides bromine and methoxy groups |

| 2 | Trimethylsilyl acetylene | Alkyne source | Introduces TMS-ethynyl group |

| 3 | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Palladium catalyst | Facilitates Sonogashira coupling |

| 4 | CuI | Co-catalyst | Enhances coupling efficiency |

| 5 | Triethylamine | Base | Deprotonates terminal alkyne |

| 6 | THF or DMF | Solvent | Inert atmosphere required |

| 7 | Column chromatography | Purification | Silica gel with ethyl acetate/hexane |

Research Findings and Characterization

Structural Confirmation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ^1H NMR identifies methoxy protons (~3.8–4.0 ppm), trimethylsilyl protons (~0.2–0.3 ppm), and aromatic pyridine protons.

- ^13C NMR confirms the presence of ethynyl carbons (~95–100 ppm) and quaternary carbons.

-

- High-resolution MS verifies the molecular ion peak corresponding to the molecular weight (~284.22 g/mol).

-

- Characteristic peaks for C≡C stretching (~2100–2200 cm⁻¹) and Si–C bonds (~1250 cm⁻¹) confirm the ethynyl and silyl groups.

Yield and Purity

Typical yields for the Sonogashira coupling synthesis of this compound range from moderate to high (60–85%), depending on reaction scale and conditions. Purity is generally confirmed to be >95% after chromatographic purification.

Additional Notes on Industrial and Research Applications

The compound is commercially available in bulk quantities, indicating established synthetic scalability.

It serves as a building block for complex molecule synthesis, particularly in medicinal chemistry and materials science.

The bromine substituent allows further functionalization via cross-coupling reactions such as Suzuki coupling.

化学反应分析

Types of Reactions: 5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as sodium methoxide (NaOCH3) or potassium fluoride (KF).

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of 5-bromo-3-methoxypyridine-2-carboxylic acid.

Reduction: Reduction reactions can produce this compound derivatives with reduced functional groups.

Substitution: Substitution reactions can result in the replacement of the bromine atom with other functional groups, leading to a variety of substituted pyridine derivatives.

科学研究应用

Organic Synthesis

5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine serves as a crucial building block in organic synthesis. Its ability to undergo various coupling reactions makes it valuable for creating complex organic molecules.

Key Reactions

- Sonogashira Coupling : This reaction allows the formation of carbon-carbon bonds between aryl halides and alkynes, facilitating the synthesis of more complex structures.

- Cross-Coupling Reactions : The presence of the bromine atom enables effective cross-coupling with other nucleophiles, enhancing synthetic pathways for various derivatives.

| Reaction Type | Description | Example Application |

|---|---|---|

| Sonogashira Coupling | Forms carbon-carbon bonds between aryl halides and alkynes | Synthesis of mGlu5 antagonists |

| Cross-Coupling | Enables formation of new compounds via nucleophilic substitution | Development of pharmaceutical intermediates |

Medicinal Chemistry

The compound is increasingly recognized for its potential therapeutic applications. It has been investigated as a precursor for pharmaceutical compounds, particularly those targeting neurological disorders.

Case Study: Antiviral Properties

Recent studies have highlighted its antiviral potential against Dengue virus (DENV). In vitro assays demonstrated significant inhibition of DENV2 infection, indicating its promise as an antiviral agent.

| Compound | Virus | EC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | DENV2 | 0.0186 | >100 |

| Sunitinib | DENV2 | 0.0110 | >200 |

This data suggests that the compound exhibits potent antiviral activity with a favorable selectivity index, making it a candidate for further development in antiviral therapies.

Material Science

In material science, this compound is utilized in the synthesis of novel materials with unique electronic and optical properties. Its incorporation into polymer matrices can enhance material performance in electronic applications.

Biological Studies

The compound's ability to interact with various biomolecules makes it useful in biological studies. It is employed to investigate biological pathways and mechanisms due to its reactivity and potential to modulate enzyme activity.

作用机制

The mechanism by which 5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine exerts its effects depends on its specific application. In organic synthesis, it may act as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes.

相似化合物的比较

Structural and Functional Group Variations

5-Bromo-2-methoxy-3-methylpyridine (CAS N/A, C₇H₈BrNO, MW 202.05)

- Substituents : Br, OMe, CH₃.

- Comparison : The methyl group (CH₃) is less bulky than TMS, reducing steric hindrance. This allows easier access for electrophilic reagents, enhancing reactivity in cross-coupling reactions (e.g., Suzuki couplings). The absence of TMS simplifies synthesis but limits applications requiring protective-group strategies .

5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS 905966-34-9, C₁₀H₁₃BrN₂Si, MW 269.21)

- Substituents : Br, NH₂, TMS-ethynyl.

- Comparison: The ethynyl-TMS group enables alkyne-based coupling reactions (e.g., Sonogashira), while the amine group introduces hydrogen-bonding capability. This compound is ideal for synthesizing conjugated polymers or bioactive molecules .

5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine (CAS 1214377-42-0, C₇H₅BrF₃NO, MW 256.02)

- Substituents : Br, OMe, CF₃.

- Comparison : The CF₃ group is strongly electron-withdrawing, creating an electron-deficient aromatic system. This enhances reactivity in nucleophilic aromatic substitutions but reduces stability under basic conditions compared to TMS-containing analogs .

Physical Properties and Stability

- Lipophilicity : The TMS group increases logP values, enhancing membrane permeability in drug candidates compared to methyl or CF₃ analogs .

- Stability : TMS-containing compounds are moisture-sensitive and require anhydrous storage. In contrast, methyl or CF₃ derivatives are more stable under ambient conditions .

Cost and Commercial Availability

生物活性

5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine is a pyridine derivative with notable biological activities that have garnered interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position, a methoxy group at the 3-position, and a trimethylsilyl group at the 2-position of the pyridine ring. This unique combination of substituents contributes to its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Antimicrobial Activity : The compound has shown promising results against certain bacterial strains, likely due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

- Antitumor Effects : Preliminary studies indicate that this compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines, although specific pathways remain to be fully elucidated .

- Neurotoxicity : There are indications that the compound may exhibit neurotoxic effects, particularly in high concentrations, which necessitates caution in its therapeutic application.

Pharmacokinetics (ADME)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for evaluating its potential as a drug candidate:

- Absorption : The lipophilicity of the trimethylsilyl group enhances passive diffusion across biological membranes.

- Distribution : Once absorbed, the compound is distributed throughout various tissues, including potential accumulation in the brain.

- Metabolism : Liver enzymes likely metabolize the compound, resulting in bioactivation or detoxification processes.

- Excretion : Elimination occurs primarily through renal pathways .

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound | Structure Highlights | Biological Activity |

|---|---|---|

| This compound | Bromine and methoxy substituents | Antimicrobial, antitumor |

| 4-Bromophenol | Phenolic structure with bromine | Antimicrobial |

| 4-Bromophenylamine | Amine derivative with bromine | Neuroactive properties |

| Thiazole Derivatives | Diverse substituents on thiazole ring | Antimicrobial, anti-inflammatory |

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Antitumor Activity : In vitro experiments demonstrated that this compound significantly reduced cell viability in human cancer cell lines (e.g., HeLa and MOLT-4) at concentrations as low as 10 μM. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

- Antimicrobial Efficacy : A study reported that this compound exhibited inhibitory effects against several bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

- Neurotoxicity Assessment : Research indicated potential neurotoxic effects at higher doses, emphasizing the need for further investigation into its safety profile before clinical application.

常见问题

Q. What are the common synthetic routes for 5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of pyridine derivatives. Key steps include:

- Bromination : Electrophilic bromination at the 5-position using reagents like NBS (N-bromosuccinimide) under radical or Lewis acid catalysis .

- Silylation : Introduction of the trimethylsilyl (TMS) group via nucleophilic substitution or metal-catalyzed coupling (e.g., Kumada coupling with TMS chloride) .

- Methoxy Group Installation : Methoxylation via SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., NaOMe in DMF) .

Yield optimization requires precise control of stoichiometry (e.g., TMSCl excess for complete silylation) and temperature (0–25°C to minimize side reactions). Purity is enhanced by column chromatography (silica gel, hexane/EtOAc gradients) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identifies methoxy (δ 3.8–4.0 ppm) and TMS protons (δ 0.2–0.4 ppm). Coupling patterns confirm substitution positions .

- ¹³C NMR : Methoxy carbon (δ 55–60 ppm), TMS carbons (δ 0–5 ppm), and aromatic carbons (δ 110–160 ppm) .

- ²⁹Si NMR : Confirms TMS group integrity (δ 10–20 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₉H₁₄BrNOSi, [M+H]⁺ = 284.0107) .

- IR Spectroscopy : C-Br stretch (~600 cm⁻¹), Si-C vibrations (~1250 cm⁻¹) .

Q. How does the trimethylsilyl (TMS) group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The TMS group acts as a directing/protecting group:

- Steric Hindrance : Shields the 2-position, directing cross-coupling (e.g., Suzuki-Miyaura) to the 5-bromo site .

- TMS Removal : Fluoride-based reagents (e.g., TBAF) cleave the Si-C bond post-coupling, enabling further functionalization .

Example: Pd-catalyzed coupling with aryl boronic acids proceeds selectively at the bromo position, retaining the methoxy and TMS groups .

Advanced Research Questions

Q. What strategies resolve discrepancies in regioselectivity during functionalization of this compound derivatives?

- Methodological Answer : Contradictions in regioselectivity (e.g., competing 3- vs. 5-substitution) arise from competing electronic/steric effects. Solutions include:

- Computational Modeling : DFT calculations predict reactive sites by analyzing Fukui indices and charge distribution .

- Protecting Group Strategies : Temporarily blocking the methoxy group (e.g., as a silyl ether) to redirect reactivity .

- Catalyst Screening : Testing Pd/XPhos or Ni/IPr systems to favor specific pathways .

Case Study: Bromination of 3-methoxypyridine derivatives shows variable regioselectivity depending on solvent polarity and Brønsted acid additives .

Q. How can researchers optimize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability challenges include hydrolysis of the TMS group and bromine displacement. Mitigation strategies:

- Storage Conditions : Anhydrous environments (argon atmosphere, molecular sieves) at –20°C reduce hydrolysis .

- Additives : Stabilizers like BHT (butylated hydroxytoluene, 0.1% w/w) prevent radical degradation .

- Periodic Analysis : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 3–6 months .

Q. What are the limitations of current synthetic methods for scaling up this compound production?

- Methodological Answer : Key limitations and solutions:

- Low Yield in Silylation : Scale-up of TMSCl reactions suffers from exothermicity. Use flow chemistry for better heat dissipation .

- Purification Challenges : Replace column chromatography with crystallization (solvent: hexane/CH₂Cl₂, 4:1 v/v) for >10 g batches .

- Cost of Brominating Agents : Substitute NBS with HBr/H₂O₂ systems under UV light for greener synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。